molecular formula C15H15ClN2O3 B2410539 1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097910-63-7

1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione

Cat. No.: B2410539
CAS No.: 2097910-63-7
M. Wt: 306.75
InChI Key: DYGUWYRSUBGVAN-UHFFFAOYSA-N
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Description

1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine-2,5-dione ring followed by the introduction of the azetidin-3-yl and 4-chlorobenzoyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of chloroform as a solvent and the application of heat to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like H₂O₂, reducing agents like NaBH₄, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is unique due to the combination of its structural elements, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[[1-(4-chlorobenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c16-12-3-1-11(2-4-12)15(21)17-7-10(8-17)9-18-13(19)5-6-14(18)20/h1-4,10H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGUWYRSUBGVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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